Methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate
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Overview
Description
3-(tert-Butyl)1-methyl3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl group and a methyl group attached to a nitrogen-containing azabicyclo heptane ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)1-methyl3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate typically involves the reaction of tert-butyl and methyl-substituted precursors with azabicyclo heptane intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure . The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)1-methyl3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(tert-Butyl)1-methyl3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)1-methyl3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- 1-methyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate
Uniqueness
3-(tert-Butyl)1-methyl3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to similar compounds. These structural differences can influence its behavior in chemical reactions and its interactions with biological targets .
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-5-9-7-13(9,8-14)10(15)17-4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGSHEOUEGYNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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